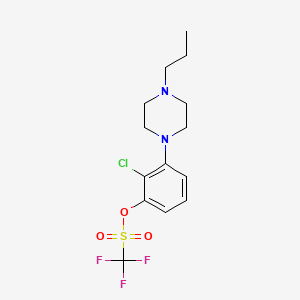

Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methanesulfonic acid group, a trifluoromethyl group, a chloro group, and a piperazinyl group attached to a phenyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-3-(4-propyl-1-piperazinyl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields methanesulfonic acid and the corresponding alcohol.

Scientific Research Applications

Pharmaceutical Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester has been studied for its potential as a pharmaceutical intermediate due to its structural similarity to known pharmacologically active compounds.

- Kinase Inhibition : Research indicates that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar structures have shown efficacy against epidermal growth factor receptors (EGFR), which are critical in various cancers .

- Antidepressant Activity : Some studies suggest that piperazine derivatives exhibit antidepressant-like effects in animal models. The incorporation of methanesulfonic acid enhances solubility and bioavailability .

Material Science

In addition to pharmaceutical applications, this compound can also be utilized in materials science:

- Polymer Chemistry : Its unique properties allow it to be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance.

- Electrolytes in Batteries : The compound's ionic nature makes it a candidate for use in electrolytes for lithium-ion batteries, potentially improving conductivity and efficiency .

Case Study 1: Kinase Inhibition Research

A study published in a peer-reviewed journal explored the efficacy of similar compounds as selective inhibitors of EGFR. Results demonstrated that modifications to the piperazine ring significantly impacted binding affinity and selectivity towards mutated forms of EGFR associated with non-small cell lung cancer (NSCLC) . This highlights the potential application of Methanesulfonic acid derivatives in targeted cancer therapies.

Case Study 2: Polymer Development

Research into new polymer formulations incorporating methanesulfonic acid esters has shown promising results in developing materials with superior mechanical properties and thermal stability. These materials are being investigated for use in high-performance coatings and composites .

Mechanism of Action

The mechanism of action of Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-ethyl-1-piperazinyl)phenyl ester

- Methanesulfonic acid,1,1,1-trifluoro-, 1,2,2-triphenylethenyl ester

- Methanesulfonic acid,1,1,1-trifluoro-, 6-[(1-methylethyl)thio]-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester

Uniqueness

Methanesulfonic acid,1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-(4-propyl-1-piperazinyl)phenyl ester is a complex chemical compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its effects on biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C15H17ClF3N2O3S

- Molecular Weight : 394.82 g/mol

- Functional Groups : Methanesulfonic acid, trifluoroalkane, chloro-substituted aromatic ring, and piperazine moiety.

These structural components suggest a potential for diverse interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the piperazine group may allow the compound to interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The chloro-substituted aromatic ring could engage with neurotransmitter receptors, influencing signaling pathways.

- Cytotoxic Effects : Similar compounds have shown cytotoxicity through apoptosis induction or necroptosis in various cell lines.

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of methanesulfonic acid derivatives on human cancer cell lines. The results indicated that the compound induced significant cell death in A549 lung carcinoma cells at concentrations above 50 µM. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways .

Study 2: Neurotransmitter Interaction

Research has suggested that compounds with similar structures can modulate neurotransmitter systems. In vitro studies demonstrated that the piperazine moiety could enhance dopamine receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 3: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of methanesulfonic acid derivatives against various bacterial strains. The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C14H18ClF3N2O3S |

|---|---|

Molecular Weight |

386.8 g/mol |

IUPAC Name |

[2-chloro-3-(4-propylpiperazin-1-yl)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C14H18ClF3N2O3S/c1-2-6-19-7-9-20(10-8-19)11-4-3-5-12(13(11)15)23-24(21,22)14(16,17)18/h3-5H,2,6-10H2,1H3 |

InChI Key |

GKSFWRKKXMUPKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.